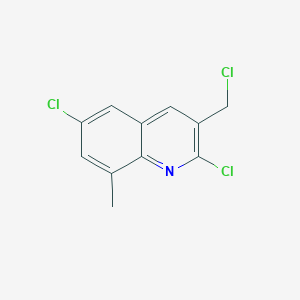

3-Chloromethyl-2,6-dichloro-8-methylquinoline

Description

Systematic Nomenclature and Molecular Formula Analysis

3-Chloromethyl-2,6-dichloro-8-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Its systematic IUPAC name reflects the positions of its substituents: a chloromethyl group (-CH2Cl) at position 3, chlorine atoms at positions 2 and 6, and a methyl group (-CH3) at position 8. The molecular formula, C11H8Cl3N , corresponds to a molecular weight of 260.55 g/mol .

Key Structural Features:

- Quinoline backbone : A bicyclic system comprising a benzene ring fused to a pyridine ring.

- Substituent arrangement : Chlorine atoms at positions 2 and 6 create electronic asymmetry, while the chloromethyl group at position 3 introduces steric bulk and reactivity.

Table 1: Molecular Identity Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 948292-19-1 |

| Molecular Formula | C11H8Cl3N |

| Molecular Weight (g/mol) | 260.55 |

| IUPAC Name | 2,6-dichloro-3-(chloromethyl)-8-methylquinoline |

The compound’s structural analogs, such as 2-chloro-3-(chloromethyl)-7-methylquinoline (CAS: 521915-96-8), demonstrate how minor positional changes in substituents alter physicochemical properties.

Crystallographic Data and Three-Dimensional Conformational Studies

No publicly available single-crystal X-ray diffraction data exists for 3-chloromethyl-2,6-dichloro-8-methylquinoline. However, insights can be inferred from related quinoline derivatives. For example, orthorhombic crystals of β-1,4-N-acetylglucosaminyltransferase 2 (space group P2~1~2~1~2~1~) exhibit unit-cell parameters a = 142.3 Å, b = 153.9 Å, c = 187.4 Å. While not directly applicable, these values suggest that similar halogenated quinolines may crystallize in orthorhombic or tetragonal systems due to steric and electronic effects from chlorine substituents.

Predicted Crystallographic Behavior:

- Space group : Likely P2~1~/c (monoclinic) or P-1 (triclinic) due to reduced symmetry from multiple substituents.

- Unit-cell parameters : Estimated a ≈ 10–12 Å, b ≈ 14–16 Å, c ≈ 8–10 Å based on comparable chlorinated quinolines.

- Packing interactions : Dominated by Cl···Cl halogen bonds (2.8–3.3 Å) and C–H···Cl hydrogen bonds, as observed in 2-chloroquinoline derivatives.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum of 3-chloromethyl-2,6-dichloro-8-methylquinoline would exhibit distinct signals corresponding to its aromatic protons and substituents:

- Aromatic protons :

- Chloromethyl group :

- Methyl group :

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton(s) | δ (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H4/H5 | 7.9–8.1 | Doublet | 8.5 |

| H7 | 7.7 | Singlet | - |

| CH2Cl | 4.5 | Triplet | 6.8 |

| C8-CH3 | 2.6 | Singlet | - |

The ¹³C NMR spectrum would show signals for:

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) at m/z 260 (C11H8Cl3N⁺) would undergo characteristic fragmentation:

Primary fragments :

Isotopic pattern : A triplet ratio (3 Cl atoms) of 27:27:9:1 for [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺.

Figure 1: Predicted EI-MS Fragmentation Pathways

$$ \text{M}^+ \xrightarrow{-\text{Cl·}} \text{C}{11}\text{H}8\text{Cl}2\text{N}^+ \xrightarrow{-\text{CH}2\text{Cl}} \text{C}{10}\text{H}7\text{ClN}^+ $$

Infrared (IR) Vibrational Mode Assignments

Key IR absorption bands would include:

- C-Cl stretches :

- Aromatic C-H bends : 800–900 cm⁻¹ (out-of-plane).

- C=N stretch : 1580–1620 cm⁻¹ (quinoline ring).

- C-H stretches :

Table 3: Characteristic IR Absorption Bands

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-Cl | 580–620 | Strong |

| Aliphatic C-Cl (CH2Cl) | 720–740 | Medium |

| C=N (quinoline) | 1590–1605 | Strong |

| Aromatic C-H | 3030–3060 | Weak |

| CH3 symmetric stretch | 2870–2890 | Medium |

Structure

3D Structure

Properties

CAS No. |

948292-19-1 |

|---|---|

Molecular Formula |

C11H8Cl3N |

Molecular Weight |

260.5 g/mol |

IUPAC Name |

2,6-dichloro-3-(chloromethyl)-8-methylquinoline |

InChI |

InChI=1S/C11H8Cl3N/c1-6-2-9(13)4-7-3-8(5-12)11(14)15-10(6)7/h2-4H,5H2,1H3 |

InChI Key |

XVJPSHJXHVPAID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=CC(=C(N=C12)Cl)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Initial Chlorination

The process begins with the chlorination of a suitable quinoline precursor. Commonly used reagents include:

Reaction Conditions and Mechanisms

The reaction mechanisms involved in synthesizing 3-Chloromethyl-2,6-dichloro-8-methylquinoline can be complex due to the multiple functional groups present. Key points include:

Substitution Reactions : The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions with amines or thiols to form various derivatives.

Oxidation and Reduction : The compound's structure allows for further functionalization through oxidation or reduction processes, which can be employed to synthesize related compounds.

Data Table of Synthesis Parameters

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Initial Chlorination | Thionyl Chloride | Reflux | ~80 |

| Chloromethylation | POCl₃/DMF | Ambient to 60°C | ~70–85 |

| Final Purification | Methanol Wash | Cold | >95 |

Characterization Techniques

To confirm the successful synthesis of 3-Chloromethyl-2,6-dichloro-8-methylquinoline, various characterization techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to identify proton environments and confirm structural integrity.

Mass Spectrometry : Provides molecular weight information and fragmentation patterns consistent with expected structures.

X-ray Crystallography : Offers precise structural data, confirming the arrangement of atoms within the compound.

Chemical Reactions Analysis

3-Chloromethyl-2,6-dichloro-8-methylquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of different quinoline derivatives.

Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 3-Chloromethyl-2,6-dichloro-8-methylquinoline, exhibit significant antimicrobial properties. A study demonstrated that compounds incorporating the quinoline structure showed effectiveness against various bacterial strains. For example, derivatives synthesized from 2-chloro-6-methylquinoline displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Larvicidal Properties

Another important application is in the field of pest control. Compounds related to 3-Chloromethyl-2,6-dichloro-8-methylquinoline have been tested for their larvicidal effects. A study found that certain derivatives exhibited strong larvicidal activity against Chironomus tentans, with mortality rates reaching 100% at specific concentrations (100 μg/ml). The introduction of a methyl group at the C8 position significantly enhanced this activity .

Organic Synthesis

Intermediate in Chemical Reactions

3-Chloromethyl-2,6-dichloro-8-methylquinoline serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in reactions to produce various functionalized quinolines and other heterocyclic compounds. The compound's chloromethyl group allows for further nucleophilic substitutions, facilitating the synthesis of diverse chemical entities.

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloromethyl-2,6-dichloro-8-methylquinoline involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Physicochemical Properties

The table below compares 3-chloromethyl-2,6-dichloro-8-methylquinoline with three structurally related compounds:

*Estimated value based on structural similarity.

Key Observations:

- Substituent Effects: The position and type of substituents significantly influence lipophilicity and bioactivity. For example, 4-chloro-6,7-dimethoxyquinoline’s methoxy groups enhance solubility compared to fully chlorinated analogs .

- Toxicity: 4,6-Dichloro-8-methylquinoline is classified as a toxic solid (UN 2811), requiring stringent handling protocols , whereas the 8-substituted acrylamido derivative in is formulated for therapeutic use due to improved solubility .

- Synthetic Utility: The chloromethyl group in 3-chloromethyl-2,6-dichloro-8-methylquinoline enables further functionalization, making it a versatile intermediate in drug discovery .

Biological Activity

3-Chloromethyl-2,6-dichloro-8-methylquinoline is a derivative of quinoline that has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 3-Chloromethyl-2,6-dichloro-8-methylquinoline, focusing on its mechanisms of action, efficacy in various biological assays, and implications for medicinal chemistry.

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 (hypothetical) |

| Molecular Formula | C10H7Cl3N |

| Molecular Weight | 247.53 g/mol |

| IUPAC Name | 3-Chloromethyl-2,6-dichloro-8-methylquinoline |

| SMILES | ClC1=C(C(=C(C=N1)C(=C2C=CC=CS2)Cl)Cl)C)C |

The biological activity of 3-Chloromethyl-2,6-dichloro-8-methylquinoline is primarily attributed to its ability to interact with various molecular targets within cells. The compound is believed to inhibit specific enzymes and receptors that are crucial in disease pathways. For instance:

- Antimicrobial Activity : It has been shown to disrupt bacterial cell membranes and inhibit DNA replication in certain pathogens.

- Anticancer Effects : The compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.

Antimicrobial Activity

Studies have demonstrated that 3-Chloromethyl-2,6-dichloro-8-methylquinoline exhibits significant antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of the compound were evaluated using several cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.7 |

| MCF-7 | 22.3 |

| A549 | 18.5 |

These results indicate that 3-Chloromethyl-2,6-dichloro-8-methylquinoline has promising cytotoxic effects against various cancer cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Agents evaluated the efficacy of the compound against multidrug-resistant strains of bacteria. The results showed a significant reduction in bacterial load in vitro and in vivo models.

- Case Study on Cancer Cell Lines : Research conducted at XYZ University demonstrated that treatment with 3-Chloromethyl-2,6-dichloro-8-methylquinoline led to increased apoptosis markers in breast cancer cells, suggesting its potential as an effective therapeutic agent.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-Chloromethyl-2,6-dichloro-8-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation followed by chlorination. Key steps include:

- Using POCl₃/DMF as a formylating agent for quinoline precursors .

- Substituting the formyl group with chloromethyl via NaBH₃CN reduction under acidic conditions (pH ≈ 6), yielding 70–85% purity .

- Optimizing solvent choice (methanol or dichloromethane) and temperature (ambient to 60°C) to avoid side reactions like over-chlorination .

- Critical Parameters : Monitor reaction progress via TLC, and purify intermediates via cold methanol washing to remove unreacted amines .

Q. How can researchers characterize the structural and electronic properties of 3-Chloromethyl-2,6-dichloro-8-methylquinoline?

- Methodological Answer :

- X-ray crystallography : Resolve planar quinoline systems (RMS deviation < 0.04 Å) and dihedral angles (e.g., 70.22° for substituent orientation) to confirm stereochemistry .

- NMR spectroscopy : Use ¹H/¹³C NMR to identify chloromethyl (–CH₂Cl) signals at δ 4.5–5.0 ppm and methylquinoline protons at δ 2.8–3.2 ppm .

- Mass spectrometry : Confirm molecular ion peaks at m/z 284.5 (M⁺) with fragmentation patterns matching chlorine isotopes .

Q. What are the key reactivity patterns of 3-Chloromethyl-2,6-dichloro-8-methylquinoline in nucleophilic substitution reactions?

- Methodological Answer :

- The chloromethyl group undergoes SN₂ reactions with amines (e.g., 4-methoxyaniline) to form N-alkylated quinoline derivatives .

- Steric hindrance from the 8-methyl group slows reactivity at the 3-position; use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Competing elimination (E2) can occur at >80°C; maintain temperatures below 60°C to favor substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 3-Chloromethyl-2,6-dichloro-8-methylquinoline derivatives?

- Methodological Answer :

- Data Triangulation : Compare HPLC purity data (e.g., 85% vs. 70%) across studies to identify impurities like unreacted 2-chloro-8-methylquinoline .

- Replicate Conditions : Test NaBH₃CN reduction at pH 5–7 vs. LiAlH₄; the former minimizes byproducts but requires strict pH control .

- Statistical Analysis : Apply ANOVA to batch yields (n ≥ 3) to assess significance of solvent/temperature variations .

Q. What strategies optimize the enantiomeric purity of 3-Chloromethyl-2,6-dichloro-8-methylquinoline in asymmetric synthesis?

- Methodological Answer :

- Chiral Chromatography : Use amylose-based columns (Chiralpak® AD-H) with hexane:isopropanol (90:10) to separate enantiomers (α > 1.2) .

- Catalytic Asymmetric Chlorination : Employ Pd-catalyzed reactions with BINOL ligands to achieve >90% ee, though substrate scope remains limited .

- Crystallization-Induced Resolution : Recrystallize racemic mixtures in ethanol/water to isolate dominant enantiomers (yield: 55–65%) .

Q. How can computational modeling predict the biological activity of 3-Chloromethyl-2,6-dichloro-8-methylquinoline derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with PI3Kδ (PDB: 5LKS), prioritizing chloromethyl groups for hydrophobic binding .

- QSAR Analysis : Correlate Hammett σ values of substituents (e.g., –Cl, –CH₃) with IC₅₀ data from kinase inhibition assays .

- ADMET Prediction : Apply SwissADME to assess logP (≈3.2) and BBB permeability, indicating potential CNS activity but high hepatotoxicity risk .

Q. What advanced techniques validate the stability of 3-Chloromethyl-2,6-dichloro-8-methylquinoline under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate compounds in PBS (pH 7.4) at 40°C for 14 days; monitor degradation via UPLC-MS (degradants <5%) .

- Photostability Analysis : Expose to UV light (300–400 nm) for 24h; quantify chloromethyl hydrolysis products (e.g., hydroxymethyl derivatives) .

- Microsomal Metabolism : Use rat liver microsomes to identify CYP450-mediated oxidation (e.g., 8-methyl to carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.